Disperse Red 1-d3
Overview
Description
Disperse Red 1-d3 is a synthetic compound derived from Disperse Red 1 by replacing specific hydrogen atoms with deuterium, a heavier isotope of hydrogen. This isotopic substitution allows for the study of Disperse Red 1’s behavior using techniques like nuclear magnetic resonance spectroscopy. The compound is primarily used as an analytical standard and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse Red 1-d3 is synthesized by introducing deuterium into the molecular structure of Disperse Red 1. The process involves the reaction of N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to ensure the efficient incorporation of deuterium. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Disperse Red 1-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitro and azo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Disperse Red 1-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as an analytical standard in high-performance liquid chromatography and mass spectrometry to study the behavior of Disperse Red 1.
Biology: Employed in studies involving the interaction of dyes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in pharmacokinetic studies.
Industry: Utilized in the textile industry for dyeing synthetic fibers and in the development of new dye formulations
Mechanism of Action
The mechanism of action of Disperse Red 1-d3 involves its interaction with hydrophobic regions of polyester and acetate fibers through van der Waals forces. The isotopic substitution with deuterium does not significantly alter the compound’s interaction with these fibers but allows for detailed studies using nuclear magnetic resonance spectroscopy. The compound’s azo group plays a crucial role in its dyeing properties, facilitating the transfer of color to the fibers .
Comparison with Similar Compounds
Similar Compounds
Disperse Red 1: The parent compound, widely used in the textile industry.
Disperse Red 13: Another azo dye with similar applications but different molecular structure.
Disperse Orange 3: A related compound used for dyeing synthetic fibers.
Disperse Blue 1: A dye with similar properties but different color and molecular structure
Uniqueness
Disperse Red 1-d3 is unique due to its isotopic substitution with deuterium, which allows for advanced analytical studies. This substitution makes it particularly valuable in research applications involving nuclear magnetic resonance spectroscopy and other isotopic analysis techniques .
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQABOMYTOFLPZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583548 | |
Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-97-0 | |
Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 947601-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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